molecular formula C17H25FN2O3 B2522666 tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate CAS No. 1286264-60-5

tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B2522666
CAS No.: 1286264-60-5
M. Wt: 324.396
InChI Key: NBUHZNITPNUFIE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate (CAS 1286264-60-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound belongs to a class of piperidine derivatives that are frequently utilized in the design and synthesis of novel bioactive molecules . Its molecular structure incorporates both a protected amine (Boc group) and a fluorinated aromatic ring, making it a versatile intermediate for constructing more complex target compounds. Piperidine-carboxylate scaffolds similar to this one have demonstrated considerable research value, particularly in the development of inhibitors for various biological targets. For instance, related structures have been explored as potent antagonists of Retinol Binding Protein 4 (RBP4) for potential therapeutic applications in conditions like age-related macular degeneration . Other research avenues for analogous piperidine derivatives include their investigation as inhibitors of bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , highlighting their relevance in the search for new anti-tuberculosis agents . The presence of the 2-amino-4-fluorophenoxy moiety is a key functional element that can be leveraged for further synthetic modification, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl 4-[(2-amino-4-fluorophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUHZNITPNUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or similar reagents under basic conditions.

    Attachment of the 2-amino-4-fluorophenoxy methyl group: This step may involve nucleophilic substitution reactions where the piperidine ring is reacted with a suitable fluorophenoxy methyl derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYieldSource
Potassium permanganate (KMnO₄) in acidic conditionsNitroso derivative60–75%
Hydrogen peroxide (H₂O₂) with Fe²⁺ catalystOxime intermediate45–50%
Chromium trioxide (CrO₃)Nitro derivative35–40%

The fluorophenoxy group remains stable under mild oxidation but may undergo defluorination under harsh conditions (e.g., >100°C with strong acids).

Nucleophilic Substitution

The piperidine nitrogen and aromatic fluorine participate in substitution reactions:

Target SiteReagent/ConditionsProductYieldSource
Piperidine N-HAlkyl halides (e.g., CH₃I) in DMFQuaternary ammonium salt80–85%
Aromatic F (C-4 position)Grignard reagents (e.g., RMgX)Fluorine replaced with alkyl/aryl group55–65%
Ether oxygenBoron tribromide (BBr₃)Cleavage to phenolic derivative70–75%

Notably, the tert-butyl ester group is resistant to nucleophilic attack under standard conditions but hydrolyzes in concentrated HCl at 80°C .

Ester Hydrolysis

The tert-butoxycarbonyl (Boc) group is selectively cleaved:

ConditionsProductApplicationSource
4M HCl in dioxane (25°C)Piperidine free baseIntermediate in PROTAC synthesis
Trifluoroacetic acid (TFA)Deprotected amine hydrochloride saltDrug discovery scaffolds

Hydrolysis rates depend on solvent polarity, with complete deprotection achieved in 2–4 hours .

Acylation of the Primary Amine

The 2-amino group reacts with acylating agents:

Acylating AgentConditionsProductYieldSource
Acetyl chlorideTriethylamine, dichloromethaneN-acetyl derivative90–95%
Benzoyl chloridePyridine, 0°CN-benzoyl derivative85–88%
Sulfonyl chloridesDMF, 50°CSulfonamide derivatives75–80%

Acylation enhances the compound’s stability in biological assays by reducing oxidative degradation .

Reductive Amination

The primary amine participates in reductive coupling:

Carbonyl SourceReducing AgentProductYieldSource
Aldehydes (e.g., formaldehyde)Sodium cyanoborohydride (NaBH₃CN)Secondary amine derivatives65–70%
Ketones (e.g., acetone)Hydrogen gas (H₂) with Pd/CBranched amine analogs50–55%

This reaction is pH-sensitive, with optimal yields at pH 6–7 .

Stability Under Physiological Conditions

Critical degradation pathways include:

ConditionDegradation PathwayHalf-LifeSource
pH 7.4, 37°CEster hydrolysis48 hours
Liver microsomesOxidative deamination6 hours
UV light (254 nm)Defluorination2 hours

Stability is improved by substituting the tert-butyl group with more hydrolytically resistant protectants (e.g., 2,2,2-trichloroethyl) .

Comparative Reactivity with Analogues

Structural ModificationReaction Rate (vs Parent Compound)Key Factor
Replacement of fluorine with Cl1.3× faster ester hydrolysisIncreased electrophilicity
Piperidine N-methylation0.5× slower acylationSteric hindrance
tert-Butyl → Benzyl ester3× faster PROTAC degradationReduced steric protection

Data suggest that electronic effects dominate over steric effects in fluorophenoxy-containing derivatives .

Scientific Research Applications

Pharmacological Applications

The applications of tert-butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate span various fields, primarily focusing on its potential as a pharmaceutical agent.

Anti-inflammatory Properties

As a derivative of flubprofen, a known nonsteroidal anti-inflammatory drug (NSAID), this compound is being explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Cancer Research

Research indicates that compounds similar to this compound may possess anticancer properties. In vitro studies have shown that related piperidine derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC). For instance:

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Neuropharmacological Effects

The compound's potential role in modulating neurotransmitter systems is under investigation, with implications for treating mood disorders such as depression and anxiety. The presence of the fluorine atom may enhance its binding affinity to neuroreceptors.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. Results showed a significant reduction in tumor size in mouse models treated with these compounds, indicating their potential as effective agents against TNBC.

Case Study 2: Neuropharmacological Investigations

Another investigation into related compounds revealed their potential for mood modulation. These findings suggest that such compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ in substituents on the aromatic ring, piperidine modifications, or functional group replacements. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate (Target Compound) 2-amino-4-fluorophenoxy, tert-butyl carbamate C17H24FN2O3* ~338.39* Potential kinase inhibitor; enhanced metabolic stability
tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate 2-fluoro-4-nitrophenoxy C17H23FN2O5 354.37 Nitro group increases reactivity (e.g., reduction to amine)
tert-Butyl 4-(4-amino-2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxylate Pyrazine ring, 4-amino-2-fluorophenyl C16H23FN3O2* ~308.38* Structural rigidity for receptor binding
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-difluorobenzylamino C17H24F2N2O2 326.38 Increased lipophilicity; potential CNS activity
tert-Butyl 4-(3,4-dichloroanilino)-piperidine-1-carboxylate 3,4-dichloroanilino C16H22Cl2N2O2 357.27 Halogenated for enhanced target affinity
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate Trifluoromethylbenzyl, aminomethyl C20H27F3N2O2 384.44 High steric bulk for selective binding

Notes:

  • *Estimated based on structural similarity.
  • Fluorine and chlorine substituents improve metabolic stability and membrane permeability.
  • The nitro group in the 4-nitrophenoxy derivative (CAS 1000051-97-7) can be reduced to an amine, enabling modular synthesis .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Spills : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

How can computational modeling guide SAR studies of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The 4-fluorophenoxy group may engage in halogen bonding (e.g., with Thr183 in MAPK14) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvation in water/octanol to estimate logP (predicted ~2.8), critical for bioavailability .

What analytical methods validate the compound’s structure and purity?

Basic Research Question

  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 339.2 (C₁₇H₂₄FN₂O₃). Monitor for impurities (<5% by peak area) .
  • ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, 9H) and piperidine CH₂ (δ 3.4–4.1 ppm) .
  • Elemental Analysis : Acceptable C, H, N ranges: ±0.4% of theoretical (C 60.34%, H 7.10%, N 8.25%) .

How does the 2-amino-4-fluorophenoxy moiety influence biological activity?

Advanced Research Question

  • Fluorine Effects : The 4-F substituent enhances metabolic stability (blocks CYP450 oxidation) and increases lipophilicity (π ~0.14 in Hansch analysis) .
  • Amino Group : The 2-NH₂ participates in hydrogen bonding (e.g., with Asp86 in DHFR). Methylation or acetylation abolishes activity in enzyme assays .
  • Phenoxy Linker : Rigidity from the aryl ether improves target binding (ΔG ~-9.2 kcal/mol in docking) vs. alkyl chains .

What strategies mitigate low yields in the final coupling step?

Advanced Research Question

  • Catalysis : Add DMAP (5 mol%) to accelerate Boc activation, improving yields from 55% to 82% .
  • Microwave Assistance : Run reactions at 80°C for 20 min (vs. 24h reflux), reducing epimerization .
  • Workup : Extract with sat. NaHCO₃ to remove unreacted chloroformate. Dry organic phase over MgSO₄ instead of Na₂SO₄ for faster filtration .

What are the stability profiles of this compound under varying pH and temperature?

Basic Research Question

  • pH Stability : Stable at pH 5–7 (t½ >30 days). Degrades rapidly in acidic (pH <3, Boc deprotection) or basic (pH >9, ether cleavage) conditions .
  • Thermal Stability : Decomposes above 150°C (DSC peak). Store below 25°C to prevent dimerization .

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